molecular formula C23H23N3O4 B250802 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide

Cat. No. B250802
M. Wt: 405.4 g/mol
InChI Key: VRGTWCNPVZNOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as FPhPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the inhibition of the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain. This results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects such as improved cognitive function, memory retention, and increased levels of acetylcholine and other neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in lab experiments is its potent inhibitory effects on the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a valuable tool for studying the regulation of neurotransmitter levels in the brain. However, one of the limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the regulation of neurotransmitter levels in the brain. Further research is needed to fully understand the biochemical and physiological effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction between 4-(2-furoyl)-1-piperazine and 4-nitrophenyl 2-phenoxyacetate in the presence of a reducing agent such as zinc dust. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential applications in various areas of scientific research such as neuroscience, pharmacology, and biochemistry. It has been found to have potent inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H23N3O4/c27-22(17-30-20-5-2-1-3-6-20)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h1-11,16H,12-15,17H2,(H,24,27)

InChI Key

VRGTWCNPVZNOMN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.